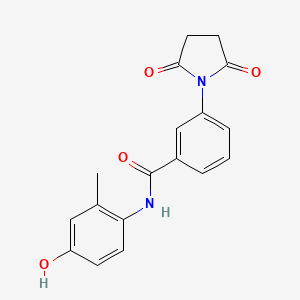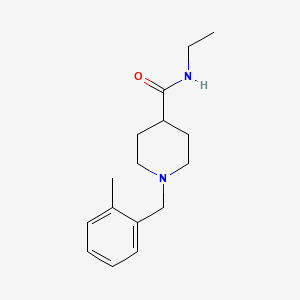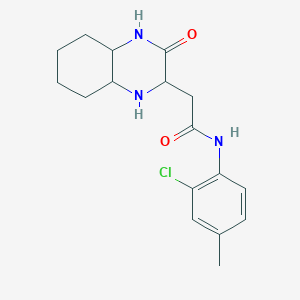![molecular formula C22H26N4O2 B4437136 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437136.png)
3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide
説明
3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide, also known as MB-102, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the checkpoint kinase 1 (Chk1) protein, which plays a crucial role in the DNA damage response pathway.
作用機序
3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide selectively inhibits Chk1, a protein that is involved in the DNA damage response pathway. Chk1 plays a crucial role in the cell cycle checkpoint that prevents cells from entering mitosis in the presence of DNA damage. By inhibiting Chk1, 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide disrupts the DNA damage response pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cancer cell death. 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide has several advantages for lab experiments. It is a selective inhibitor of Chk1, making it a useful tool for studying the DNA damage response pathway. It has also been optimized for high yield and purity, making it easy to synthesize and work with in the lab. However, 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide. One area of research is the development of more potent and selective Chk1 inhibitors. Another area of research is the combination of 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide with other cancer drugs to improve its effectiveness. Additionally, the use of 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide in combination with immunotherapy is an area of active research. Finally, the development of 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide analogs with improved pharmacokinetic properties is a promising area of research for the development of new cancer treatments.
科学的研究の応用
3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit Chk1, a protein that is overexpressed in many cancer cells and plays a crucial role in DNA damage repair. By inhibiting Chk1, 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, leading to increased cancer cell death. 3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide has also been studied for its potential use in combination therapy with other cancer drugs.
特性
IUPAC Name |
3-methyl-N-[1-methyl-2-(2-morpholin-4-ylethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-4-3-5-17(14-16)22(27)23-18-6-7-20-19(15-18)24-21(25(20)2)8-9-26-10-12-28-13-11-26/h3-7,14-15H,8-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKMDXMOROYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B4437056.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4437063.png)
![3-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437069.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4437077.png)
![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)


![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4437128.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B4437145.png)

![N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437152.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437159.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437167.png)